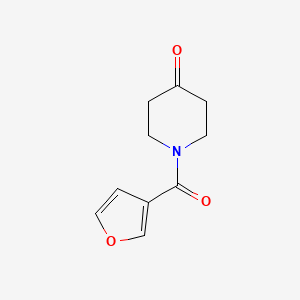
1-(Furan-3-carbonyl)piperidin-4-one
Overview
Description
“1-(Furan-3-carbonyl)piperidin-4-one” is a compound used for proteomics research . It has a molecular formula of C10H11NO3 and a molecular weight of 193.2 .
Molecular Structure Analysis
The molecular structure of “1-(Furan-3-carbonyl)piperidin-4-one” can be represented by the SMILES stringO=C(C1=CC=CO1)N(CC2)CCC2=O . The InChI representation is 1S/C10H11NO3/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 . Physical And Chemical Properties Analysis
“1-(Furan-3-carbonyl)piperidin-4-one” is a solid compound . Its molecular weight is 193.2 .Scientific Research Applications
Chromatographic Analysis
- HPLC-DAD Method Development: A method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient, in injection solutions has been developed. The method focuses on high performance liquid chromatography with diode-array detection, offering sensitive and selective analysis (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Molecular Structure Analysis
- Crystal Structure Elucidation: The structure of N-(2-Furylcarbonyl)piperidine-1-carbothioamide, synthesized from furoyl isothiocyanate and piperidine, has been studied. This research involved examining the molecule's crystal structure and hydrogen bonding patterns (Duque et al., 2008).
Synthetic Chemistry
Stereocontrolled Synthesis
Research on the condensation of 5-(aminoalkyl)furan-2-ones with aldehydes resulted in the stereocontrolled synthesis of substituted piperidines. This process involves a conjugate addition leading to the formation of 1,2,3,4-tetrahydropyridines, followed by reduction to produce tri- or tetra-substituted piperidines (Aurrecoechea & Suero, 2005).
Total Synthesis of 1,5-Dideoxy-1,5-iminoalditols
A comprehensive synthesis of 1,5-dideoxy-1,5-imino-D-glycero-D-allo-heptitol has been achieved, utilizing furan derivatives and piperidine intermediates. The process demonstrates the versatility of furan and piperidine-based compounds in complex organic syntheses (Rassu et al., 1992).
Preparation of Spiro[furan-piperidine] Structures
A method has been reported for the preparation of various spiro[furan-5(5H),4′-piperidin]-2-ones, showcasing the integration of furan and piperidine structures. This involves a Suzuki coupling followed by an iodolactonization reaction (Liu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(furan-3-carbonyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXEQLAOYOSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)piperidin-4-one | |
CAS RN |
108206-23-1 | |
| Record name | 1-(furan-3-carbonyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

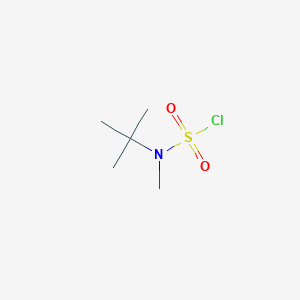
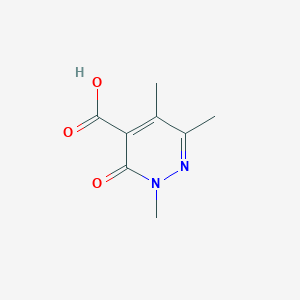
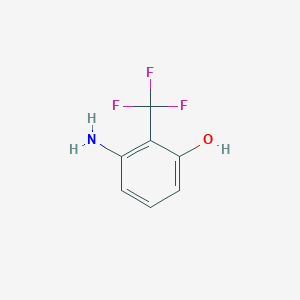
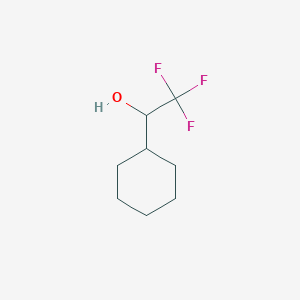
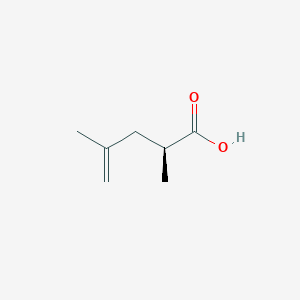
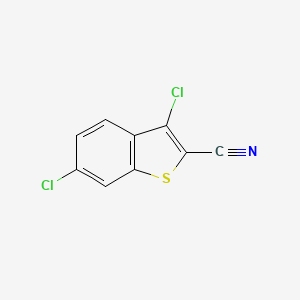

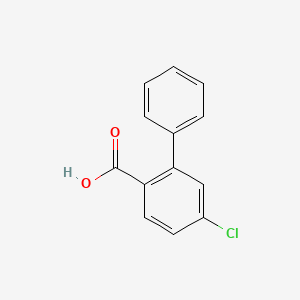
![2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3375167.png)
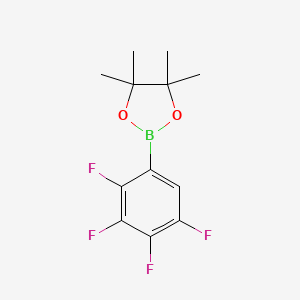


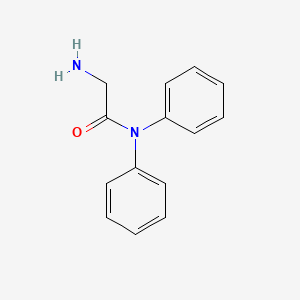
![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)